{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate
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Description
{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as URB597 and is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that regulate various physiological processes, including pain sensation, appetite, and mood.
Scientific Research Applications
Synthesis and Conformational Studies :
- The compound has been utilized in the synthesis of bridged 3-benzazepine derivatives, serving as a conformationally restricted dopamine analogue. The synthesis involves multiple steps, converting the compound into various intermediates and derivatives (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
- A study on the synthesis of 2-(3,4-dimethoxyphenyl)ethylamine derivatives showcased their potential antiulcer activities. The compound, specifically mentioned as "3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl] amino-N-methylbenzamide" (DQ-2511), exhibited potent antiulcer activities at certain oral doses (Hosokami et al., 1992).
- Another study explored the metabolic pathways and pharmacological properties of a disease-modifying antirheumatic drug (DMARD) derivative, showcasing the compound's relevance in medicinal chemistry (Baba, Makino, Ohta, & Sohda, 1998).
Material Science and Other Applications :
- The compound's derivatives have been used in the synthesis of various dyes and their application in dyeing polyester fibers. These studies highlight the compound's utility in material sciences and textile industries (Iyun et al., 2015).
- In the field of crystallography, studies have been conducted to analyze the crystal structure of certain derivatives, which can be crucial for understanding the material properties and potential applications of these compounds (Li, Liu, Zhu, Chen, & Sun, 2015).
Properties
IUPAC Name |
[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-4-28-18-8-5-16(6-9-18)14-22(25)29-15-21(24)23-12-11-17-7-10-19(26-2)20(13-17)27-3/h5-10,13H,4,11-12,14-15H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHUFKIZJZAGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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